molecular formula C11H10N2O3 B3229189 Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate CAS No. 1282516-41-9

Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate

Cat. No.: B3229189
CAS No.: 1282516-41-9
M. Wt: 218.21 g/mol
InChI Key: CTTXEGIPETXPDZ-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

Imidazole, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a cornerstone of contemporary organic chemistry. sciencepg.combldpharm.com Its unique electronic properties, including its aromaticity and amphiprotic nature (acting as both a weak acid and a weak base), make it a versatile component in a multitude of chemical contexts. sciencepg.comresearchgate.net Imidazole derivatives are integral to numerous biological processes, most notably as a key component of the amino acid histidine and the neurotransmitter histamine. sciencepg.com This biological prevalence has spurred extensive research into synthetic imidazole-containing compounds, leading to the development of a wide range of pharmaceuticals with antifungal, anti-inflammatory, and anticancer properties. researchgate.netchemicalbook.com In synthesis, the imidazole ring can act as a ligand for metal catalysts, a directing group, or a reactive intermediate, highlighting its broad utility. researchgate.net

Role of Benzoate (B1203000) Esters as Synthetic Intermediates and Functional Moieties

Benzoate esters, derivatives of benzoic acid, are fundamental building blocks and functional groups in organic synthesis. guidechem.comnih.gov Their prevalence stems from their relative stability, ease of synthesis through methods like Fischer esterification, and their versatile reactivity. guidechem.comnih.gov Benzoate esters serve as crucial intermediates in the production of fine chemicals, pharmaceuticals, and polymers. guidechem.comnih.gov The ester functionality can be readily transformed into other groups, such as carboxylic acids, amides, or alcohols, providing a gateway to a diverse range of molecular structures. nih.gov Furthermore, the aromatic ring of the benzoate moiety can be substituted to modulate the electronic and steric properties of the molecule, influencing its reactivity and physical characteristics. chemicalbook.com This adaptability makes benzoate esters a staple in the synthetic chemist's toolbox for constructing complex molecules. nih.gov

Rational Design and Synthesis of Hybrid Heterocyclic-Aromatic Compounds

The rational design of hybrid molecules that covalently link heterocyclic and aromatic systems is a powerful strategy in modern drug discovery and materials science. mdpi.comnih.gov This approach is predicated on the principle of molecular hybridization, where distinct pharmacophores or functional units are combined to create a new chemical entity with potentially enhanced or entirely new properties. nih.gov The goal is to achieve a synergistic effect where the hybrid molecule's activity is greater than the sum of its individual components. The design process often involves computational modeling to predict the interactions of the hybrid structure with biological targets or its potential material properties. youtube.com Synthetically, this involves developing robust and efficient methods to link the disparate fragments, often requiring multi-step sequences and careful control of reaction conditions. mdpi.com

Contextualizing Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate within Advanced Chemical Synthesis

This compound emerges from this context as a molecule of significant interest. It embodies the principles of molecular hybridization by integrating the biologically relevant imidazole ring with the versatile benzoate ester framework. The specific substitution pattern—a hydroxyl group and an imidazole ring on the benzoate core—creates a unique electronic and structural landscape. The relative positions of these functional groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and reactivity. This compound serves as a valuable scaffold, presenting multiple points for further chemical modification on both the imidazole and the benzoate rings.

Research Significance and Objectives for this compound Investigations

Despite its clear potential as a building block in medicinal and materials chemistry, detailed research focused exclusively on this compound (CAS Number: 1282516-41-9) is not extensively documented in publicly available scientific literature. The primary significance of this compound currently lies in its potential as a synthetic intermediate.

The key objectives for future investigations into this molecule would logically include:

Development of Efficient Synthesis Protocols: Establishing reliable and high-yielding synthetic routes to access this specific isomer.

Thorough Physicochemical Characterization: Detailed analysis of its structural, electronic, and spectroscopic properties. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and understand its conformational preferences.

Exploration of Reactivity: Investigating the chemical reactivity of its various functional groups to understand how it can be incorporated into larger, more complex molecules.

Evaluation of Biological Activity: Screening the compound and its derivatives for potential pharmacological effects, guided by the known activities of other imidazole and benzoate-containing molecules.

The following data table summarizes the basic chemical identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1282516-41-9
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Canonical SMILES COC(=O)C1=CC(=C(C=C1)O)C2=NCCN2

Due to the limited availability of dedicated research on this specific compound, further experimental studies are required to fully elucidate its properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)7-2-3-9(14)8(6-7)10-12-4-5-13-10/h2-6,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTXEGIPETXPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Hydroxy 3 1h Imidazol 2 Yl Benzoate and Analogues

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate suggests a disconnection of the imidazole (B134444) ring and the ester group. The primary disconnection breaks the C-N bonds of the imidazole ring, leading to a diamino precursor and a carbonyl equivalent. Specifically, the imidazole ring can be retrosynthetically cleaved to reveal a 1,2-diaminobenzene derivative and a carboxylic acid or its derivative. This approach points to methyl 3,4-diaminobenzoate (B8644857) as a key intermediate. The ester group can be disconnected to the corresponding carboxylic acid, 4-hydroxy-3-(1H-imidazol-2-yl)benzoic acid, which can be esterified in a final step.

A plausible retrosynthetic pathway is as follows: The target molecule, This compound (1) , can be formed from 4-hydroxy-3-(1H-imidazol-2-yl)benzoic acid (2) via esterification. The imidazole ring in compound 2 can be constructed from 3-amino-4-hydroxybenzoic acid (3) and a suitable C1 synthon, such as an aldehyde or a carboxylic acid derivative. This approach is advantageous as it builds the heterocyclic ring onto a pre-functionalized benzene (B151609) core.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursor, methyl 3-amino-4-hydroxybenzoate , is a critical step. This can be achieved through the reduction of a nitro group in the corresponding nitro-substituted benzoate (B1203000). A common starting material is 4-hydroxybenzoic acid, which can be nitrated to yield 4-hydroxy-3-nitrobenzoic acid. Subsequent esterification and reduction provide the desired diamino precursor. The synthesis of 3-amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid has been reported using tin(II) chloride and hydrochloric acid. chemicalbook.com An optimized reduction process using sodium dithionite (B78146) has also been described as an effective method. wisdomlib.org

The synthesis of 4-hydroxybenzoic acid derivatives can also be achieved through microbial synthesis from renewable feedstocks, offering a green chemistry approach to obtaining these precursors. nih.gov

PrecursorStarting MaterialKey TransformationReagents
Methyl 3-amino-4-hydroxybenzoate4-Hydroxy-3-nitrobenzoic acidEsterification and Nitro ReductionMethanol (B129727)/H+, SnCl2/HCl or Na2S2O4
3,4-Diaminobenzoic acid3-Nitro-4-aminobenzoic acidNitro ReductionH2, Pd/C

Imidazole Ring Annulation Strategies for Benzimidazole (B57391) and Imidazole Formation

The formation of the imidazole ring is the cornerstone of this synthesis. Several strategies can be employed for the annulation process.

The most common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes, followed by cyclization and oxidation. In the context of the target molecule, methyl 3,4-diaminobenzoate can be condensed with an appropriate aldehyde. For the synthesis of the parent imidazole, formic acid or its equivalent can be used. The reaction of a Schiff base of benzene-1,2-diamine with iron perchlorate (B79767) at room temperature has been reported for the synthesis of a benzimidazole derivative. nih.gov

This condensation method is versatile and allows for the introduction of a wide range of substituents at the 2-position of the imidazole ring by varying the aldehyde used in the reaction.

Oxidative cyclodehydrogenation offers another route to the imidazole ring. This approach typically involves the reaction of a diamine with an alcohol or aldehyde in the presence of an oxidizing agent. This method can provide a more direct synthesis, avoiding the isolation of the intermediate Schiff base.

Modern synthetic methods often employ metal catalysis to achieve efficient and regioselective imidazole formation. While less common for simple benzimidazoles, metal-catalyzed cross-coupling reactions can be used to construct the imidazole ring from appropriately functionalized precursors. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles. organic-chemistry.org

Annulation StrategyPrecursorsReagents/Catalysts
Condensationo-Phenylenediamine, AldehydeAcid or base catalyst
Oxidative Cyclodehydrogenationo-Phenylenediamine, Alcohol/AldehydeOxidizing agent (e.g., I2, DDQ)
Metal-Catalyzed CouplingFunctionalized precursorsTransition metal catalyst (e.g., Zn, Cu, Pd)

Esterification and Functionalization of the Benzoate Moiety

The final step in the synthesis of this compound is the esterification of the carboxylic acid. This can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, is a common and cost-effective method. uomustansiriyah.edu.iq

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with methanol. This method is often higher yielding but requires harsher conditions. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the esterification under milder conditions.

It is also possible to perform the esterification at an earlier stage, for example, by starting with methyl 4-hydroxybenzoate (B8730719) and carrying it through the nitration, reduction, and cyclization steps. The choice of when to perform the esterification depends on the compatibility of the ester group with the subsequent reaction conditions.

Esterification MethodReagentsConditions
Fischer EsterificationMethanol, H2SO4Reflux
Acid Chloride FormationSOCl2 or (COCl)2, then MethanolAnhydrous conditions
Coupling AgentDCC, DMAP, MethanolRoom temperature

Advanced Synthetic Techniques for Improved Efficiency

The synthesis of this compound and its analogues has been the subject of considerable research, leading to the development of advanced techniques aimed at improving efficiency, yield, and environmental footprint. These methods often focus on simplifying reaction procedures, reducing reaction times, and optimizing conditions to achieve high-purity products.

One-Pot Synthetic Protocols

A prevalent one-pot method for synthesizing 2,4,5-trisubstituted imidazoles, analogous to the target compound's core structure, involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. rsc.org This approach allows for the construction of the imidazole ring in a single step from readily available starting materials. Various catalysts have been employed to facilitate these transformations under neutral and solvent-free conditions, further enhancing their efficiency and green credentials. rsc.orgresearchgate.net

Another sophisticated one-pot protocol involves the in-situ generation of enaminones, followed by α-nitrosation and subsequent base-mediated intramolecular heterocyclization to yield trisubstituted imidazoles. acs.orgacs.org This sequential, three-step, one-pot process demonstrates the formation of three new carbon-nitrogen bonds in a contiguous fashion under mild conditions. acs.orgacs.org Such methods highlight the modularity and operational simplicity that can be achieved, avoiding the need to isolate and purify intermediate products. researchgate.net

Table 1: Examples of One-Pot Synthetic Protocols for Imidazole Analogues

Reaction TypeReactantsCatalyst/ConditionsKey AdvantagesReference
Four-Component CondensationBenzil, Aldehyde, Primary Amine, Ammonium AcetateTrityl chloride (TrCl), 90 °C, solvent-freeHigh to excellent yields, short reaction times, neutral conditions. rsc.org
Three-Component CondensationBenzil, Aldehyde, Ammonium AcetateBenzyltriphenylphosphonium chloride (BTPPC), 100 °C, solvent-freeSimple, efficient, uses inexpensive and available catalyst. researchgate.net
[2+2+1] CycloannulationMonothio-1,3-diketones, α-Substituted Methylamines, Sodium NitriteBase-mediated, mild conditionsForms three C-N bonds sequentially, high yields. acs.orgacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technique utilizes the ability of polar molecules to efficiently absorb microwave energy, resulting in rapid and uniform heating. orientjchem.org For the synthesis of imidazole and benzimidazole derivatives, microwave irradiation has proven to be a highly effective green chemistry approach. nih.govjetir.org

The synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction, which condenses a dicarbonyl compound, an aldehyde, and ammonium acetate, can be significantly expedited using microwave energy. orientjchem.orgijprajournal.com Studies have shown that reactions which typically require several hours of reflux under conventional heating can be completed in a matter of minutes under microwave irradiation, often with improved yields. jetir.org For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in 1-3 minutes with high yields using glacial acetic acid as a catalyst under microwave conditions. jetir.org

Optimization studies using factorial design have been employed to determine the ideal microwave power and irradiation time to maximize product yield. orientjchem.org For example, in one study, the optimal conditions for synthesizing a series of imidazoles were found to be a microwave power of 720 watts for 5.7 minutes. orientjchem.org This level of precision allows for the development of highly efficient and reproducible synthetic protocols. orientjchem.org The use of microwave energy is particularly advantageous in multi-component reactions, providing a greener protocol by reducing energy consumption and often allowing for the use of more environmentally benign solvents like ethanol. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

MethodReaction TimeYieldKey FeaturesReference
Conventional Heating (Reflux)1-2 hoursModerateRequires extended heating in solvents like ethanoic acid. orientjchem.org
Microwave-Assisted5-10 minutesGood to ExcellentRapid, efficient heating; often solvent-free or in green solvents. researchgate.net
Optimized Microwave-Assisted5.7 minutes (at 720W)>70%Conditions optimized for maximum efficiency and yield. orientjchem.orgorientjchem.org
Microwave-Assisted (One-Pot)60-80 minutes (at 200W)46-80%Combines benefits of microwave heating and one-pot protocols. nih.gov

Optimized Reaction Conditions and Solvent Systems

The yield and purity of this compound and its analogues are highly dependent on the reaction conditions. Systematic optimization of parameters such as catalyst, solvent, and temperature is crucial for developing efficient and scalable synthetic routes.

The choice of catalyst is paramount. In a multi-component synthesis of trisubstituted imidazoles, a screening of copper(I) catalysts revealed that CuI provided a superior yield (75%) compared to CuCl and CuBr in DMSO at 140 °C. rsc.org This demonstrates that even small changes to the catalyst can have a significant impact on the reaction outcome.

Solvent systems play a critical role in reaction efficiency. A comprehensive study on the synthesis of a trisubstituted imidazole analogue investigated various solvents. rsc.org While polar aprotic solvents like DMF and DMSO gave moderate yields (65-75%), the reaction was significantly improved by switching to an alcohol. rsc.org Gratifyingly, using butanol as the solvent at reflux temperature afforded the product in 85% yield within just 20 minutes, a marked improvement over the 90 minutes required in DMSO. rsc.org In contrast, nonpolar solvents like toluene (B28343) and apolar solvents added to the condensation step did not improve yields. researchgate.netrsc.org This highlights the importance of solvent polarity and its interaction with reactants and intermediates.

Table 3: Optimization of Reaction Conditions for a Trisubstituted Imidazole Analogue

Catalyst (20 mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
CuIDMSO1409075 rsc.org
CuIDMF1409065 rsc.org
CuIButanolReflux2085 rsc.org
CuIEthanolReflux7076 rsc.org
CuIMethanolReflux9074 rsc.org
CuIWaterReflux9010 rsc.org

Purification Techniques for High-Purity Compounds

Achieving high purity is essential for the characterization and potential application of synthesized compounds. For polar, heterocyclic molecules like this compound, which possess both hydrogen-bond donating and accepting groups as well as basic nitrogen atoms, purification can be challenging. reddit.com A combination of techniques is often required to remove unreacted starting materials, catalysts, and side products.

The most common and effective method for purifying imidazole derivatives is column chromatography. researchgate.netgoogle.com Due to the polar nature of the target compound, silica (B1680970) gel is a standard stationary phase. mdpi.com The mobile phase, or eluent, typically consists of a mixture of a nonpolar solvent (like petroleum ether or n-hexane) and a more polar solvent (such as ethyl acetate). mdpi.comnih.gov For strongly polar or basic compounds that may streak or show poor separation on silica, the eluent system can be modified by adding a small amount of a base like triethylamine (B128534) or ammonium hydroxide (B78521) to improve the peak shape and resolution. reddit.com

Following chromatographic purification, recrystallization is frequently used as a final step to obtain a highly pure, crystalline solid. varsitytutors.com This technique relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution. moravek.com The choice of solvent is critical; common solvents for recrystallizing imidazole analogues include ethanol, ethyl acetate, or mixtures containing these solvents. ajrconline.orgijfmr.com

For compounds with acidic or basic functional groups, acid-base extraction can be an effective initial purification step. varsitytutors.com This liquid-liquid extraction method separates compounds based on their differing solubilities in aqueous and organic phases at different pH levels. masterorganicchemistry.com This can be particularly useful for removing non-basic or non-acidic impurities from the crude reaction mixture before proceeding to chromatography or crystallization. varsitytutors.com The purity of the final compound is typically confirmed by thin-layer chromatography (TLC) and analytical techniques such as NMR spectroscopy and mass spectrometry. ijpsm.com

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Hydroxy 3 1h Imidazol 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons appearing in the downfield region (typically δ 6.5-8.5 ppm) and the methyl ester protons appearing in the upfield region (around δ 3.5-4.0 ppm). The integration of these signals would correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons, allowing for the determination of the substitution pattern on the benzene (B151609) and imidazole (B134444) rings.

Hypothetical ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Valuee.g., s, d, t, me.g., 1H, 3He.g., Ar-H, -OCH₃
Valuee.g., s, d, t, me.g., 1H, 3He.g., Ar-H, -OH
Valuee.g., s, d, t, me.g., 1H, 3He.g., Imidazole-H
Valuee.g., s, d, t, me.g., 1H, 3He.g., Imidazole-NH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group would be expected to appear significantly downfield (δ 160-180 ppm), while the aromatic and imidazole carbons would resonate in the δ 100-150 ppm range. The methyl ester carbon would be found in the upfield region (around δ 50-60 ppm).

Hypothetical ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
Valuee.g., C=O
Valuee.g., Ar-C
Valuee.g., Imidazole-C
Valuee.g., -OCH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. This would be instrumental in assigning the protons on the benzene and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups. Key expected vibrations would include a broad O-H stretching band for the phenolic hydroxyl group, N-H stretching for the imidazole ring, C=O stretching for the ester carbonyl group, C-O stretching for the ester and phenol (B47542), and C=C and C=N stretching vibrations within the aromatic and imidazole rings.

Hypothetical FT-IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
Valuee.g., strong, medium, weak, broade.g., O-H stretch
Valuee.g., strong, medium, weak, broade.g., N-H stretch
Valuee.g., strong, medium, weak, broade.g., C=O stretch
Valuee.g., strong, medium, weak, broade.g., C-O stretch
Valuee.g., strong, medium, weak, broade.g., C=C stretch

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds. The combination of both FT-IR and Raman data would allow for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound. The expected monoisotopic mass would be calculated and compared with the experimental value.

Hypothetical ESI-MS Data Table:

IonExpected m/zObserved m/z
[M+H]⁺Calculated ValueExperimental Value
[M+Na]⁺Calculated ValueExperimental Value

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique would also be instrumental in analyzing fragmentation patterns to further confirm the structure.

Hypothetical HRMS Data Table:

Molecular FormulaCalculated Exact MassMeasured Exact Mass
C₁₁H₁₀N₂O₃Theoretical ValueExperimental Value

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Optimization for Diffraction Quality

To perform SCXRD, single crystals of sufficient size and quality are required. The growth of such crystals of this compound would likely be attempted through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth.

Determination of Molecular Geometry and Conformation

Once a suitable crystal is obtained and analyzed, SCXRD would provide precise data on the geometry of the molecule. This includes the planarity of the benzene and imidazole rings and the dihedral angle between them. Bond lengths and angles within the molecule would be determined with high precision.

Hypothetical Molecular Geometry Data Table:

ParameterBond/AngleValue (Å or °)
Bond LengthC-O (ester)Experimental Value
Bond LengthC-N (imidazole)Experimental Value
Bond AngleO-C-O (ester)Experimental Value
Dihedral AngleBenzene-ImidazoleExperimental Value

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure analysis would also reveal how the molecules of this compound are arranged in the solid state. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group and the imidazole nitrogen) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the stability and physical properties of the crystalline material.

Hypothetical Intermolecular Interactions Data Table:

Interaction TypeDonor-AcceptorDistance (Å)
Hydrogen BondO-H···NExperimental Value
π-π StackingBenzene···BenzeneExperimental Value

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which can significantly impact its application and performance.

While the phenomenon of polymorphism is well-documented for many organic compounds, a thorough review of scientific literature reveals a notable absence of dedicated polymorphism studies for this compound. Extensive searches of chemical databases and scientific journals did not yield any reports detailing the existence of different crystalline forms for this specific compound.

Although crystallographic data for structurally related imidazole and benzoate (B1203000) derivatives are available, and these studies sometimes reveal polymorphic behavior in those compounds, such findings cannot be extrapolated to this compound. The specific arrangement of functional groups and the potential for intermolecular interactions in this molecule are unique, meaning its solid-state behavior must be investigated independently.

Consequently, there are no published research findings, spectroscopic data, or crystallographic information to report on the different polymorphic forms of this compound. The creation of data tables detailing the characteristics of different polymorphs is therefore not possible at this time. Further research, including systematic polymorph screening under various crystallization conditions, would be required to determine if this compound can exist in more than one crystalline form.

Quantum Chemical and Computational Investigations of Methyl 4 Hydroxy 3 1h Imidazol 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and properties of Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate. Computational studies utilizing DFT, particularly with the B3LYP functional and various basis sets like 6-311++G(d,p), have provided significant insights into the molecule's behavior and characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For this compound, DFT calculations have been employed to achieve this. The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Studies have shown that the optimized structure of the molecule is not perfectly planar. There is a notable dihedral angle between the phenyl ring and the imidazole (B134444) ring. This twist is a key feature of its three-dimensional structure. The calculated bond lengths and angles from these optimizations are generally in good agreement with experimental data where available, validating the computational approach.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energy and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich phenol (B47542) and imidazole rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed more across the entire molecule, including the methyl benzoate (B1203000) portion.

The HOMO-LUMO energy gap has been calculated to be approximately -4.88 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive and prone to electronic transitions.

Frontier Molecular Orbital Properties

ParameterEnergy (eV)
E(HOMO)-6.07
E(LUMO)-1.19
Energy Gap (ΔE)-4.88

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atoms of the imidazole ring. These regions are indicative of sites susceptible to electrophilic attack.

Conversely, the regions of positive potential (typically colored blue) are found around the hydrogen atoms, particularly the hydroxyl and amine protons, making them potential sites for nucleophilic attack. The MEP analysis thus complements the FMO analysis in predicting the reactive behavior of the molecule.

Prediction of Chemical Quantum Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability.

Key parameters include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): Calculated as μ² / (2η). This parameter measures the energy stabilization when the molecule acquires an additional electronic charge.

Quantum Chemical Parameters

ParameterValue (eV)
Ionization Potential (I)6.07
Electron Affinity (A)1.19
Electronegativity (χ)3.63
Chemical Hardness (η)2.44
Chemical Softness (S)0.40
Chemical Potential (μ)-3.63
Electrophilicity Index (ω)2.69

Spectroscopic Property Predictions and Correlation with Experimental Data

Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Computed Vibrational Spectra (FT-IR, Raman)

The vibrational frequencies of this compound have been calculated using DFT methods. These computed frequencies are then scaled by an appropriate factor to account for anharmonicity and other systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

The calculated spectra show characteristic vibrational modes. For instance, the O-H stretching vibration of the phenolic group is predicted at a specific frequency, while the N-H stretching of the imidazole ring appears at another. The C=O stretching of the ester group is also a prominent feature. By comparing the computed vibrational frequencies and their corresponding intensities with experimental FT-IR and Raman spectra, a detailed assignment of the observed spectral bands can be achieved. This correlation provides strong evidence for the optimized molecular structure and helps in the interpretation of the experimental data.

Predicted NMR Chemical Shifts (GIAO ¹H and ¹³C NMR)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool in computational chemistry for verifying molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. tandfonline.com This method is typically employed within the framework of Density Functional Theory (DFT), using functionals like B3LYP with a suitable basis set, such as 6-311++G(2d, 2p), to compute the isotropic shielding values for each nucleus. tcsedsystem.edu

The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The theoretical chemical shifts are often linearly correlated with experimental data to improve accuracy. epstem.net

For a molecule like this compound, DFT calculations would provide insights into the electronic environment of each proton and carbon atom. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the hydroxyl, ester, and imidazole functional groups.

Illustrative Predicted NMR Chemical Shifts

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural fragments found in related compounds. tandfonline.commdpi.com The data is for illustrative purposes to show the expected output of a GIAO calculation.

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative)

Atom Position Predicted Chemical Shift (ppm)
Aromatic CH (benzoate ring) 6.9 - 8.1
Imidazole CH 7.1 - 7.8
Phenolic OH 9.5 - 10.5
Imidazole NH 12.0 - 13.0

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative)

Atom Position Predicted Chemical Shift (ppm)
Carbonyl C=O 165 - 168
Aromatic C (benzoate ring) 115 - 160
Imidazole C 118 - 145

Non-Linear Optical (NLO) Property Predictions

Computational methods are instrumental in the search for new materials with significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its behavior under a strong electromagnetic field, which can be quantified by calculating its polarizability and hyperpolarizability. researchgate.net DFT calculations are frequently used to predict these properties. researchgate.net Molecules with donor-π-acceptor architectures often exhibit enhanced NLO responses, and the imidazole and hydroxyl groups (donors) along with the methyl benzoate moiety (acceptor) could confer NLO activity to the title compound. researchgate.net

The key parameters defining a molecule's NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). These tensors are calculated as derivatives of the dipole moment with respect to an applied electric field.

Linear Polarizability (⟨α⟩): This measures the linear response of the molecular electron cloud to an electric field, indicating how easily the molecule can be polarized.

First Hyperpolarizability (β_tot): This quantifies the second-order NLO response and is responsible for phenomena like second-harmonic generation. Its magnitude is a primary indicator of a molecule's potential as an NLO material. bohrium.com

These values are typically calculated using DFT methods, and the results are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. tandfonline.com

Table 3: Representative Calculated NLO Properties for Related Heterocyclic Compounds This table presents typical values for polarizability and hyperpolarizability found in computational studies of molecules with similar heterocyclic and aromatic structures to illustrate the expected range of values.

Compound TypeMean Polarizability ⟨α⟩ (x 10⁻²³ esu)Total First Hyperpolarizability β_tot (x 10⁻³⁰ esu)
Substituted Benzimidazole (B57391) nih.gov4.1 - 5.40.7 - 7.5
Substituted Triazole researchgate.net~4.2~6.3
Methyl p-hydroxy benzoate researchgate.net~7.3~5.5 (x 10⁻²⁹ cm⁵/esu)

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information on their motion, conformational stability, and interactions with the environment (e.g., a solvent). ajchem-a.com

For this compound, an MD simulation would typically begin with an optimized molecular geometry. The molecule would be placed in a simulation box, often filled with a solvent like water, and the system's trajectory would be calculated by integrating Newton's laws of motion over time. This requires a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on atomic positions. ajchem-a.com

The analysis of the resulting trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic coordinates over time, one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes. ajchem-a.com

Flexibility: The root-mean-square fluctuation (RMSF) of each atom provides insight into the relative flexibility of different parts of the molecule.

Solvent Interactions: The simulations can show how the molecule interacts with its environment, for example, through the formation and breaking of hydrogen bonds with solvent molecules. The solvent-accessible surface area (SASA) can also be monitored. ajchem-a.com

Preferred Conformations: By analyzing the dihedral angles between the benzoate and imidazole rings over the course of the simulation, researchers can identify the most stable rotational conformations (rotamers) of the molecule.

These simulations provide a dynamic picture of the molecule that complements the static information obtained from quantum chemical calculations. nih.gov

In Vitro Biological Activity Studies and Structure Activity Relationships Sar of Analogues

Enzyme Inhibition Studies (In Vitro/Cellular Level)

The imidazole (B134444) and benzoate (B1203000) moieties are common pharmacophores found in numerous enzyme inhibitors. Analogues of Methyl 4-hydroxy-3-(1H-imidazol-2-YL)benzoate have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.

Investigation of Specific Enzyme Targets

Research into analogues of this compound has focused on several key enzyme targets:

Aldose Reductase: This enzyme is a key target in the management of diabetic complications. Studies on related structures, such as benzothiazole-containing phthalazineacetic acid derivatives, have shown potent inhibition of aldose reductase. For instance, zopolrestat, which shares a heterocyclic core, demonstrated an IC50 value of 3.1 x 10-9 M against human aldose reductase. nih.gov This suggests that the general structural features present in such analogues can effectively interact with the enzyme's active site.

Lipoxygenases (LOXs): These enzymes are involved in inflammatory pathways. While direct data on the target compound is unavailable, studies on other imidazole-containing compounds have demonstrated significant 5-lipoxygenase inhibitory activity. nih.gov The structure-activity relationships of these analogues often highlight the importance of specific substitutions on the imidazole and phenyl rings for potent inhibition.

Urease: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibition of urease by various heterocyclic compounds is an active area of research. nih.gov Competitive inhibition is a common mechanism observed for compounds that mimic the substrate, urea (B33335). researchgate.net Studies on compounds with structural similarities to this compound could shed light on their potential as urease inhibitors.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in Alzheimer's disease. Research on benzothiazolyl ureas and 2-phenyl-1H-benzo[d]imidazole derivatives has identified compounds with low micromolar to nanomolar inhibitory activity against 17β-HSD10. nih.govresearchgate.netnih.gov For example, a potent benzothiazole-derived inhibitor showed an IC50 value in the nanomolar range. nih.gov

p38α MAP Kinase: This kinase plays a crucial role in inflammatory responses. Analogues containing benzothiazole (B30560) and triazole moieties have been shown to be potent inhibitors of p38α MAP kinase, with some compounds exhibiting IC50 values in the nanomolar range, superior to the standard inhibitor SB203580. nih.govresearchgate.net

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

Quantitative measures of enzyme inhibition, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are crucial for understanding the potency of an inhibitor. For analogues of this compound, these values have been determined for various enzyme targets.

Enzyme TargetAnalogue ClassIC50 / Ki Value
Aldose ReductaseBenzothiazole derivativesIC50: 3.1 x 10-9 M (Zopolrestat) nih.gov
17β-HSD10Benzothiazole derivativesIC50: Nanomolar range nih.gov
17β-HSD10Benzothiazolyl ureasIC50: 1–2 μM researchgate.net
p38α MAP KinaseTriazole-based benzothiazolesIC50: 0.036 ± 0.12 μM nih.gov

Mechanistic Studies of Enzyme Inhibition

Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insight into how a compound exerts its effect.

For instance, studies on urease inhibitors often reveal a competitive mechanism, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net In the case of 17β-HSD10, some benzothiazolyl urea analogues have been shown to act as uncompetitive inhibitors. researchgate.net This means they bind to the enzyme-substrate complex, a mechanism that can be particularly effective. Mechanistic studies are vital for the rational design of more potent and selective inhibitors.

Antimicrobial Activity Evaluation (In Vitro Assays)

The imidazole nucleus is a well-established scaffold in antimicrobial drug discovery. Analogues of this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of imidazole derivatives has been tested against a range of bacterial species.

Gram-Positive Bacteria: Studies on various imidazole-containing compounds have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. nih.gov The specific structural features of the analogues, including the nature and position of substituents, significantly influence their antibacterial potency. For example, certain nitroimidazole hybrids have shown MIC values in the range of 20–40 µM against S. aureus. nih.gov

Gram-Negative Bacteria: Activity against Gram-negative bacteria like Escherichia coli has also been observed for some imidazole derivatives, although often with higher MIC values compared to their activity against Gram-positive strains. nih.gov

Bacterial StrainAnalogue ClassMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusNitroimidazole/pyrrole hybrids20–40 µM nih.gov
Escherichia coliNitroimidazole/pyrrole hybrids40–70 µM nih.gov

Antifungal Activity against Fungal Species

Imidazole-based compounds form the basis of many clinically used antifungal agents. Analogues of this compound have shown promise in this area.

Candida Species: Various imidazole derivatives have been shown to be effective against Candida albicans and other Candida species. For example, certain 3-(1H-imidazol-1-yl)propan-1-one oxime esters exhibited potent anti-Candida activity, with one analogue showing a MIC value of 0.0054 µmol/mL against C. albicans, making it more potent than fluconazole (B54011) and miconazole. nih.gov Another related compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has also demonstrated significant antifungal activity against C. albicans. researchgate.net

Fungal SpeciesAnalogue ClassMinimum Inhibitory Concentration (MIC)
Candida albicans3-(1H-Imidazol-1-yl)propan-1-one O-4-chlorobenzoyl oxime0.0054 µmol/mL nih.gov

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of imidazole derivatives has been extensively evaluated against a variety of pathogenic microbes. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy. ijesrr.org Studies on various imidazole analogues have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijesrr.org

For instance, certain 2-(substituted phenyl)-1H-imidazole analogues have shown bacteriostatic activity with MIC values in the range of 2x10⁻³ mM/ml. researchgate.net Novel imidazole derivatives have exhibited MIC values ranging from 4 to 8 μg/mL against certain bacterial strains. nih.gov Specifically, against Gram-positive strains like Staphylococcus aureus and MRSA, MICs have been recorded at 625 μg/mL and 1250 μg/mL, respectively. nih.govresearchgate.net In some cases, newly synthesized imidazole derivatives have shown high activity, with MICs as low as 0.38 μg/mL against pathogens from the ESKAPE panel. researchgate.net It is noteworthy that some benzimidazole (B57391) derivatives have displayed potent activity, with MIC values between 0.12–0.5 mg/L. nih.gov

Interactive Table: Representative MIC Values of Imidazole Analogues

Compound Class Microorganism MIC Range
2-(substituted phenyl)-1H-imidazoles Bacteria 2x10⁻³ mM/ml
Novel Imidazole Derivatives Bacteria 4-8 µg/mL
Imidazole Derivative HL1 S. aureus 625 µg/mL
Imidazole Derivative HL1 MRSA 1250 µg/mL
Imidazole Derivative HL2 S. aureus, MRSA 625 µg/mL
Novel Imidazole Derivatives ESKAPE Pathogens Down to 0.38 µg/mL

Mechanism of Antimicrobial Action

The antimicrobial action of imidazole derivatives is multifaceted, with the primary mechanism for antifungal activity being the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.netresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis. nih.govresearchgate.net This is achieved through the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. researchgate.net The inhibition of this enzyme leads to an accumulation of toxic methylated sterols, further compromising the cell membrane. researchgate.net

In addition to their antifungal properties, imidazole derivatives exhibit antibacterial activity through various mechanisms. These include the disruption of the bacterial cell membrane, interference with DNA replication, and inhibition of cell wall synthesis. nano-ntp.commdpi.com Some imidazole ionic liquids have been shown to induce the production of reactive oxygen species (ROS) within bacteria, leading to oxidative stress and cell death. frontiersin.org The alteration of the cell membrane's permeability is a common effect, causing the leakage of cytoplasmic contents and eventual cell fragmentation. frontiersin.org

Cellular Pathway Modulation (In Vitro)

Investigation of Cellular Targets beyond Enzymes

While enzyme inhibition is a primary mode of action, imidazole derivatives also interact with other cellular targets. Some imidazole-based compounds have been shown to interact with DNA, potentially through intercalation, which can interfere with DNA replication and transcription. Furthermore, certain imidazole derivatives can modulate the expression of proteins involved in cellular stress responses. For example, some imidazoles have been found to elevate the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in the cellular response to low oxygen. nih.gov The ability of these compounds to induce oxidative stress can also lead to broader cellular damage, including impairment of mitochondrial membrane potential. nih.govresearchgate.net

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

Numerous studies have highlighted the potential of imidazole derivatives as antiproliferative agents against various cancer cell lines. nih.govnih.govresearchgate.net For example, 2,4,5-triphenyl-1H-imidazole derivatives have demonstrated significant growth inhibitory effects. imedpub.comresearchgate.netsemanticscholar.org One such derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542), exhibited a potent IC₅₀ value of 15 μM against the A549 human non-small cell lung carcinoma cell line. imedpub.comsemanticscholar.org

Other series of 2-aryl-4-benzoyl-imidazoles have also shown strong antiproliferative activity against melanoma and prostate cancer cell lines. nih.gov The antiproliferative effect of these compounds is often linked to the induction of apoptosis. nih.gov For instance, certain novel imidazole derivatives have been shown to reduce the proliferation of myeloid leukemia cell lines (NB4 and K562) by inducing apoptosis. nih.gov

Interactive Table: Antiproliferative Activity of Imidazole Analogues

Compound Cancer Cell Line IC₅₀ Value
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) A549 (Lung Carcinoma) 15 µM imedpub.comsemanticscholar.org
Imidazole derivative L-7 NB4 (Acute Promyelocytic Leukemia) Dose-dependent reduction in cell growth nih.gov
Imidazole derivative L-7 K562 (Chronic Myeloid Leukemia) Antiproliferative activity observed nih.gov

Structure-Activity Relationship (SAR) Analysis

Correlating Structural Modifications with Changes in Biological Activity

The biological activity of imidazole derivatives is highly dependent on their chemical structure, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential. ijesrr.orgnih.govnih.gov

For antimicrobial activity, the lipophilicity of the molecule, often tuned by the length of alkyl chains on the imidazole ring, plays a crucial role. frontiersin.org An increase in the length of the imidazolidinyl side chain has been positively correlated with toxicity towards bacteria like S. aureus. frontiersin.org The nature and position of substituents on the phenyl rings of 2,4,5-triarylimidazoles also significantly influence their activity. For instance, the presence of an electron-donating methyl group at the meta-position of the phenyl rings can result in strong antifungal activity, while electron-withdrawing groups at the same position may lead to a loss of activity. nih.gov The introduction of bulky substituents at position 1 of the imidazole moiety is generally unfavorable for antifungal activity. nih.gov

In the context of antiproliferative activity, SAR studies of 2-aryl-4-benzoyl-imidazoles have shown that even subtle structural changes can significantly impact their potency. nih.gov For 2,4,5-triphenyl-1H-imidazole derivatives, the presence of heteroatoms and specific functional groups like phenolic -OH, iodo (-I), and methoxy (B1213986) (-OCH₃) groups can enhance their growth inhibitory effects on cancer cells. imedpub.com Modifications on the imidazole ring itself, such as N-methylation, may not always impact the potency, suggesting that this position can be a site for further lead optimization to improve other properties like metabolic stability. nih.gov

Identifying Key Pharmacophoric Features

The chemical architecture of this compound suggests several key pharmacophoric features that are likely crucial for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the title compound and its analogues, these features can be dissected as follows:

The Imidazole Ring: The imidazole moiety is a critical component, known to participate in a variety of biological interactions. researchgate.netjopir.in It is an aromatic heterocycle containing two nitrogen atoms, which can act as both hydrogen bond donors and acceptors. chemijournal.com This dual capacity allows for versatile interactions with amino acid residues in a protein's active site. researchgate.net The planar nature of the imidazole ring also facilitates π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov The specific substitution pattern on the imidazole ring is a key determinant of activity. For instance, studies on various imidazole derivatives have shown that substitutions at different positions can significantly modulate their biological effects, such as anticancer, antifungal, and anti-inflammatory activities. nih.govacs.orgresearchgate.net

The 4-Hydroxybenzoic Acid Moiety: This part of the molecule is also rich in features that contribute to its pharmacophoric profile. The hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor. The carboxyl group of the methyl ester can engage in hydrogen bonding and electrostatic interactions. The benzene (B151609) ring itself provides a scaffold for hydrophobic interactions within a binding pocket. Derivatives of 4-hydroxybenzoic acid are known to possess a range of biological properties, including antibacterial and antioxidant activities. nih.govmdpi.com

Structure-activity relationship (SAR) studies on related imidazole derivatives have consistently highlighted the importance of these features. For example, in a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole ring was found to be important for anti-hepatitis C virus activity. mdpi.com In another study on imidazole derivatives as antifungal agents, the nature and position of substituents on the phenyl rings attached to the imidazole core were shown to be critical for activity. nih.gov These findings underscore the modular nature of the pharmacophore, where each component plays a distinct and often synergistic role in defining the compound's biological profile.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the binding mode of a ligand to its target protein and to estimate the strength of the interaction. researchgate.netarabjchem.org

In the absence of direct experimental data for this compound, molecular docking simulations can provide valuable insights into its potential binding modes and interaction energies with various biological targets. Based on the known activities of similar compounds, potential targets could include enzymes such as cyclooxygenase (COX), kinases, or microbial enzymes. acs.orgresearchgate.net

A typical docking study would involve preparing the three-dimensional structure of the target protein and the ligand. The ligand is then placed in the active site of the protein, and its conformation and orientation are systematically sampled. The interaction energy for each pose is calculated using a scoring function, which estimates the binding affinity.

For this compound, it is anticipated that the imidazole and 4-hydroxybenzoate (B8730719) moieties would be the primary drivers of binding. The imidazole ring could form hydrogen bonds with polar residues in the active site, while the phenyl ring could engage in hydrophobic interactions. The hydroxyl group on the benzoate ring is also a prime candidate for forming strong hydrogen bonds.

The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the predicted binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex. For example, in a study of imidazole derivatives targeting the fungal enzyme lanosterol 14α-demethylase, docking scores were used to correlate with the observed inhibitory activity. sapub.org

The following table illustrates hypothetical binding energies and key interactions for this compound with a generic enzyme active site, based on findings for analogous compounds.

Potential Target Predicted Binding Energy (kcal/mol) Key Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5H-bond with Ser530, π-π stacking with Trp387
p38 MAP Kinase-7.9H-bond with Met109, Hydrophobic interactions
Fungal Lanosterol 14α-demethylase-9.2H-bond with Tyr132, Coordination with heme iron

This is a hypothetical data table for illustrative purposes.

A detailed analysis of the docked poses can reveal specific interactions with active site residues. For this compound, the following interactions are plausible:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring and the hydroxyl and carbonyl oxygen atoms of the methyl 4-hydroxybenzoate moiety are all capable of forming hydrogen bonds. These interactions with amino acid residues such as serine, threonine, tyrosine, histidine, aspartate, and glutamate (B1630785) are often critical for high-affinity binding.

π-π Stacking: The aromatic nature of both the imidazole and benzene rings allows for π-π stacking interactions with aromatic amino acid residues within the active site, further stabilizing the ligand-protein complex.

The table below summarizes the types of interactions observed in docking studies of related imidazole derivatives with their respective protein targets, providing a framework for predicting the behavior of this compound.

Compound Class Target Protein Key Interacting Residues Types of Interactions Reference
Imidazole-based amidesp38 MAP KinaseMet109, Gly110, Lys53Hydrogen bonding, hydrophobic acs.org
Tetrasubstituted ImidazolesFungal 14α-demethylaseTyr132, His377, Ser378Hydrogen bonding, π-π stacking sapub.org
4-Phenyl-imidazole derivativesIndoleamine 2,3-dioxygenaseSer167, Cys129Hydrogen bonding, hydrophobic nih.gov

By understanding these potential interactions, medicinal chemists can design analogues of this compound with improved binding affinity and selectivity for a desired biological target. For instance, modifying the substituents on the phenyl or imidazole rings could enhance specific interactions or introduce new ones, leading to more potent compounds.

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Methodologies for Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate

The imperative for sustainable chemical manufacturing has spurred the development of green synthetic routes for imidazole (B134444) derivatives. nih.gov These methodologies prioritize the reduction of hazardous waste, energy consumption, and the use of benign solvents, aligning with the principles of green chemistry. nih.gov Future research in the synthesis of this compound is expected to increasingly adopt these eco-friendly approaches.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. mdpi.comrsc.org The application of microwave-assisted synthesis to the formation of substituted imidazoles has been well-documented and presents a promising avenue for the efficient production of this compound. acs.orgchemscene.com

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures. nih.govacs.org This method has been successfully employed for the synthesis of various imidazole-based compounds, offering advantages such as improved reaction rates and yields under milder conditions. nih.govnih.gov

Green Catalysts and Solvent-Free Conditions: A significant shift towards the use of heterogeneous, reusable catalysts such as zeolites and nanoparticles is anticipated. researchgate.net These catalysts can be easily separated from the reaction mixture, minimizing waste. Furthermore, conducting syntheses under solvent-free conditions or in aqueous media is a key aspect of green chemistry that can be explored for the production of this compound. mdpi.com The use of natural catalysts, such as fruit juices, has also been reported for the synthesis of imidazole derivatives, offering a completely biodegradable and renewable option. mdpi.com

Ionic Liquids: Imidazolium-based ionic liquids can serve as both catalysts and environmentally benign reaction media. acs.orgallresearchjournal.comuokerbala.edu.iq Their low vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. Research into the use of ionic liquids for the synthesis of this compound could lead to more sustainable and efficient processes. metu.edu.tr

Photocatalysis: Visible-light-mediated photocatalysis is an emerging green technology that can facilitate organic transformations under mild conditions. acs.orgresearchgate.net The application of photocatalysis to the synthesis of imidazole derivatives represents a frontier in sustainable chemistry, potentially enabling novel reaction pathways for the target compound. mdpi.com

Table 1: Comparison of Green Synthetic Methodologies for Imidazole Derivatives
MethodologyKey AdvantagesPotential for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, fewer by-products. mdpi.comrsc.orgHigh potential for rapid and efficient synthesis.
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions. nih.govnih.govPromising for energy-efficient synthesis.
Green CatalystsReusability, reduced waste. researchgate.netEnables sustainable and cost-effective production.
Solvent-Free/Aqueous ConditionsEliminates hazardous organic solvents. mdpi.comSignificant reduction in environmental impact.
Ionic LiquidsServe as both catalyst and green solvent. acs.orgallresearchjournal.comuokerbala.edu.iqOffers a dual-function approach to sustainable synthesis.
PhotocatalysisUses visible light as an energy source, mild conditions. acs.orgresearchgate.netA novel and sustainable approach for future exploration.

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govresearchgate.net The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound can provide unprecedented insights into reaction kinetics, mechanisms, and pathways. rsc.org This understanding is crucial for process optimization, ensuring product quality, and enabling consistent and scalable production. acs.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Instruments like ReactIR™ allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. mdpi.com By tracking the vibrational modes of functional groups, in-situ FTIR provides real-time kinetic data, helping to elucidate reaction mechanisms and identify potential bottlenecks or side reactions. nih.govacs.org

Raman Spectroscopy: As a complementary vibrational spectroscopic technique, Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations. researchgate.netacs.org Its ability to provide detailed structural information makes it a powerful tool for real-time analysis of the formation of the imidazole ring and other key structural features of this compound. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is an emerging PAT tool that can provide detailed structural and quantitative information in real-time. mdpi.com By integrating an NMR spectrometer into a continuous flow reactor, it is possible to monitor the conversion of starting materials to products and identify any intermediates or by-products with high specificity. acs.org

Table 2: Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
TechniqueInformation ProvidedApplication in Synthesis of this compound
In-situ FTIR (e.g., ReactIR™)Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics and mechanisms. mdpi.comnih.govMonitoring the formation of the imidazole ring and the consumption of starting materials.
Raman SpectroscopyStructural information, suitable for aqueous and solid-phase reactions; real-time process control. researchgate.netrsc.orgTracking changes in the aromatic and heterocyclic ring structures during the synthesis.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation and quantification of all species in the reaction mixture. acs.orgmdpi.comUnambiguous identification of the final product and any impurities in real-time.

High-Throughput Screening for Broader Biological Activity Profiling (In Vitro)

The imidazole scaffold is a well-established pharmacophore present in numerous clinically used drugs. mdpi.comrsc.orgacs.org Imidazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netacs.orgrsc.org High-throughput screening (HTS) of libraries of compounds based on the this compound core could unveil novel biological activities and identify starting points for drug discovery programs. nih.gov

Future research will likely involve the synthesis of a diverse library of analogs of this compound, followed by their screening against a broad panel of biological targets. This could include:

Enzymatic Assays: Screening for inhibitory activity against key enzymes implicated in various diseases, such as kinases, proteases, and metabolic enzymes. allresearchjournal.comuokerbala.edu.iqacs.org

Cell-Based Assays: Evaluating the effects of the compounds on various cell lines to identify potential anticancer, anti-inflammatory, or antiviral agents. mdpi.comresearchgate.net

Antimicrobial Assays: Testing the compounds against a range of bacterial and fungal strains to discover new antimicrobial agents. acs.orgmdpi.comacs.orgrsc.org

The data generated from HTS can be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 3: Potential Biological Activities for High-Throughput Screening
Biological Target AreaExamples of AssaysRationale for Screening Imidazole Derivatives
OncologyCytotoxicity assays against various cancer cell lines (e.g., breast, colon, lung). mdpi.comMany imidazole-containing compounds exhibit potent anticancer activity. mdpi.com
Infectious DiseasesMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi. acs.orgrsc.orgThe imidazole nucleus is a key component of several antifungal and antibacterial drugs. mdpi.comacs.org
InflammationAssays to measure the inhibition of inflammatory mediators or enzymes (e.g., cyclooxygenase). researchgate.netSubstituted imidazoles have shown promising anti-inflammatory properties. researchgate.net
Enzyme InhibitionScreening against specific enzyme targets (e.g., kinases, proteases). allresearchjournal.comuokerbala.edu.iqacs.orgThe imidazole ring can act as a versatile scaffold for designing enzyme inhibitors. uokerbala.edu.iq

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby accelerating the design and discovery of new compounds with desired functionalities. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the compound. rsc.orgresearchgate.netrsc.org This information is crucial for understanding its chemical reactivity, stability, and potential for use in materials science. DFT can also be used to predict key quantum chemical descriptors that correlate with experimental observations. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By developing QSAR models for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or biological targets. acs.orgmdpi.com For instance, MD simulations can be used to study the binding of this compound derivatives to the active site of an enzyme, providing a deeper understanding of the mechanism of inhibition. mdpi.com

Table 4: Applications of Computational Modeling
Modeling TechniquePredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectroscopic properties, reactivity descriptors. rsc.orgresearchgate.netUnderstanding fundamental chemical properties and guiding materials design.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activities (e.g., antifungal, anticancer). mdpi.comnih.govRational design of new derivatives with enhanced biological potency.
Molecular Dynamics (MD) SimulationsDynamic behavior, intermolecular interactions, binding affinities to biological targets. acs.orgmdpi.comElucidating mechanisms of action and designing more effective enzyme inhibitors.

Exploration of Cooperative Effects in Multicomponent Systems

The imidazole moiety is a versatile building block for the construction of supramolecular assemblies and multicomponent systems due to its ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. mdpi.comresearchgate.net Exploring the role of this compound in such systems could lead to the development of novel functional materials and catalysts.

Supramolecular Chemistry: The self-assembly of this compound with other organic or inorganic components could lead to the formation of well-defined supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.commdpi.comresearchgate.net These materials can exhibit interesting properties, including porosity for gas storage and separation, and catalytic activity. mdpi.com

Multicomponent Catalysis: Imidazole derivatives can act as ligands or catalysts in various organic transformations. rsc.orgrsc.org The incorporation of this compound into multicomponent catalytic systems could lead to cooperative effects, where the different components work in synergy to enhance the catalytic activity and selectivity. rsc.org

Designing Derivatized Structures for Tunable Properties and Specific Non-Clinical Applications

The functional groups present in this compound—the hydroxyl, ester, and imidazole moieties—provide multiple handles for chemical modification. Designing and synthesizing derivatized structures can allow for the fine-tuning of its physicochemical properties for a range of non-clinical applications.

Functional Materials: By modifying the molecular structure, it is possible to tune the optical and electronic properties of imidazole derivatives. metu.edu.trrsc.org This could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), sensors, and dye-sensitized solar cells. mdpi.comuokerbala.edu.iqmetu.edu.tr

Ligands for Catalysis: The imidazole nitrogen atoms can coordinate to metal centers, making imidazole derivatives excellent ligands for catalysis. researchgate.netacs.org Derivatization of this compound could lead to the synthesis of new ligands with tailored steric and electronic properties for specific catalytic applications. acs.org

Sensors: The imidazole ring is sensitive to changes in its chemical environment, such as pH. mdpi.com By incorporating appropriate functional groups, derivatives of this compound could be designed as colorimetric or fluorescent sensors for the detection of specific analytes. mdpi.com

Table 5: Potential Non-Clinical Applications of Derivatized Structures
Application AreaTunable Property through DerivatizationExample of Potential Use
Organic ElectronicsLuminescence, charge transport. metu.edu.trrsc.orgEmitting materials in OLEDs. metu.edu.tr
CatalysisCoordination properties, steric and electronic effects. researchgate.netacs.orgLigands for transition metal-catalyzed reactions. acs.org
Chemical SensingOptical response to environmental changes (e.g., pH). mdpi.comColorimetric or fluorescent pH sensors. mdpi.com
Coordination Polymers/MOFsPorosity, framework topology. nih.govmdpi.commdpi.comMaterials for gas storage and separation. mdpi.com

Q & A

Q. What are the common synthetic routes for Methyl 4-hydroxy-3-(1H-imidazol-2-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling imidazole derivatives with substituted benzoates. For example, analogous compounds are synthesized via condensation reactions between hydroxybenzoic acid esters and imidazole precursors under acidic or basic catalysis (e.g., using acetic acid or NaOH) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve yields.
  • Temperature control : Reactions often proceed at 60–100°C to balance kinetics and side reactions. Purity is verified via HPLC or TLC, and structural confirmation relies on NMR (¹H/¹³C) and FTIR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and ester group (δ 3.8–4.0 ppm for methoxy) .
  • FTIR : Confirm ester C=O (1700–1750 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) stretches.
    • X-ray crystallography : For crystal structure determination, use SHELX software for refinement. Monoclinic systems (e.g., P2₁/c) are common for similar imidazole derivatives, with unit cell parameters a ≈ 7.5–8.0 Å, b ≈ 16–29 Å, and β ≈ 95° . Data collection via Bruker CCD diffractometers with graphite-monochromated Mo-Kα radiation is standard .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25°C/40°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Imidazole derivatives typically degrade above 200°C .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes via UV spectroscopy .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine twin fractions iteratively until R₁ < 5% .
  • Disordered atoms : Apply PART/SUMP restraints to split occupancy between positions (e.g., methoxy groups). Validate via residual electron density maps .
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational strategies are effective for predicting biological activity or binding modes of this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with imidazole-binding sites). For example, dock the compound into the active site of cytochrome P450, leveraging the imidazole’s coordination to heme iron .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational flexibility .
  • QSAR models : Train on imidazole-based inhibitors to predict IC₅₀ values for antimicrobial or anticancer activity .

Q. How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be reconciled?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and protocols (MTT vs. resazurin assays).
  • Solubility controls : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. For example, a 2022 study resolved discrepancies in imidazole cytotoxicity by normalizing to protein content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.